N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
CAS No.: 1019103-68-4
Cat. No.: VC8432082
Molecular Formula: C24H25FN4OS
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019103-68-4 |
|---|---|
| Molecular Formula | C24H25FN4OS |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C24H25FN4OS/c1-14-6-21(27-22(30)24-10-15-7-16(11-24)9-17(8-15)12-24)29(28-14)23-26-20(13-31-23)18-2-4-19(25)5-3-18/h2-6,13,15-17H,7-12H2,1H3,(H,27,30) |
| Standard InChI Key | FLWFRYCSCHCXEC-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=C(C=C6)F |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=CS5)C6=CC=C(C=C6)F |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a central adamantane scaffold linked to a pyrazole ring substituted with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl group. The adamantane moiety, a rigid bicyclic hydrocarbon, enhances lipophilicity and membrane permeability, while the thiazole and pyrazole rings contribute to electronic diversity and potential target binding . The fluorophenyl group introduces electron-withdrawing effects, which may modulate metabolic stability and receptor affinity.
Physicochemical Properties
The compound’s properties are critical for drug-likeness and bioavailability:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| logP (Predicted) | ~4.0–5.0 (high lipophilicity) |
| Hydrogen Bond Acceptors | 5 (O, S, 3N) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Polar Surface Area | ~90 Ų |
The adamantane group significantly increases logP, suggesting favorable blood-brain barrier penetration but potential solubility challenges . The thiazole and pyrazole rings contribute to π-π stacking and hydrogen bonding, which may enhance target binding.
Biological Activity and Mechanism of Action
Antimicrobial and Anti-Inflammatory Effects
Thiazole and pyrazole rings are associated with antimicrobial activity via disruption of bacterial cell wall synthesis or enzyme inhibition. The fluorophenyl group could enhance antibacterial potency against Gram-positive pathogens. Additionally, adamantane derivatives modulate NF-κB and COX-2 pathways, suggesting anti-inflammatory potential.
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
High lipophilicity (logP ~4–5) predicts good oral absorption but may necessitate formulation adjustments to improve aqueous solubility. The adamantane moiety enhances central nervous system (CNS) penetration, which could be advantageous for targeting brain tumors or neurodegenerative diseases .
Metabolism and Excretion
The compound is likely metabolized via hepatic cytochrome P450 enzymes, with the fluorophenyl group resisting oxidative degradation. Sulfur in the thiazole ring may undergo glucuronidation or sulfation, facilitating renal excretion.
Toxicity Profile
Adamantane derivatives generally exhibit low acute toxicity but may cause CNS side effects (e.g., dizziness) at high doses. Preclinical studies of related compounds report IC50 values in the micromolar range for cancer cells, with minimal cytotoxicity to normal fibroblasts .
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